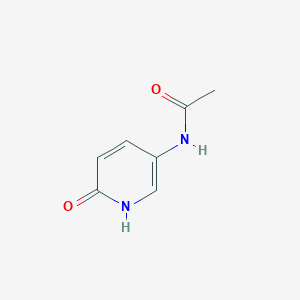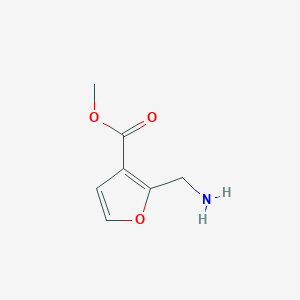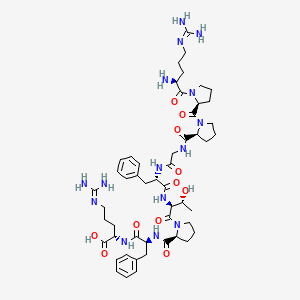
十八烷基三甲基溴化铵
描述
Tetraoctadecylammonium bromide is a quaternary ammonium salt . It is insoluble in water .
Synthesis Analysis
Tetraoctadecylammonium bromide can be synthesized from other salts of the tetrabutylammonium cation by salt metathesis reactions .Molecular Structure Analysis
The molecular formula of Tetraoctadecylammonium bromide is C72H148BrN . It consists of positively charged nitrogen atoms attached to a long alkyl chain .Chemical Reactions Analysis
Tetraoctadecylammonium bromide can be used as a phase transfer catalyst in the synthesis of ethyl-lophine . It serves as a source of bromide ions for substitution reactions .Physical and Chemical Properties Analysis
Tetraoctadecylammonium bromide is a crystalline substance . Its melting point is 103-105 °C .科学研究应用
纳米复合材料合成
十八烷基三甲基溴化铵用于合成名为 C 72 N–MMT 的改性蒙脱土 (MMT)。 这种改性 MMT 可用于制备蛋白质基纳米复合材料,这些材料在生物技术和材料科学等各个领域具有潜在的应用 .
光电和光子应用
该化合物用作稳定液晶蓝相的添加剂。 这些相由于其独特的光学特性而对光电和光子应用具有重要意义 .
蛋白质微阵列平台
它已被用于在羧甲基化葡聚糖 (CMD) 水凝胶上印刷临时的疏水屏障。 这项技术为蛋白质微阵列应用创造了一个通用平台,这在生物医学研究中对于分析蛋白质相互作用和功能至关重要 .
作用机制
Target of Action
Tetraoctadecylammonium bromide primarily targets polymeric membranes and liquid crystalline blue phases . It acts as a model compound in the study of the effect of quaternary ammonium salts in polymeric membranes on the functioning of ion-selective electrodes .
Mode of Action
As a quaternary ammonium salt, Tetraoctadecylammonium bromide interacts with its targets through ionic interactions . It can modify the properties of polymeric membranes, influencing their selectivity and sensitivity .
Biochemical Pathways
It is known to play a role in the synthesis of modified montmorillonite (mmt) named c72n–mmt, which can be used to prepare protein-based nanocomposite material .
Result of Action
Tetraoctadecylammonium bromide can stabilize liquid crystalline blue phases, which are useful for optoelectronic and photonic applications . It also aids in the preparation of protein-based nanocomposite materials .
安全和危害
生化分析
Biochemical Properties
Tetraoctadecylammonium bromide plays a significant role in biochemical reactions, particularly in the synthesis of modified montmorillonite (MMT) named C72N-MMT, which is used to prepare protein-based nanocomposite materials . It interacts with various enzymes, proteins, and other biomolecules, such as transferrin, Protein A, anti-myoglobin, and bovine serum albumin, by forming temporary hydrophobic barriers on carboxymethylated dextran hydrogels . These interactions are crucial for creating a generic platform for protein microarray applications.
Cellular Effects
Tetraoctadecylammonium bromide affects various types of cells and cellular processes. It influences cell function by stabilizing liquid crystalline blue phases, which are essential for optoelectronic and photonic applications . Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism by interacting with polymeric membranes and ion-selective electrodes . These effects are vital for understanding the compound’s role in cellular environments.
Molecular Mechanism
The molecular mechanism of tetraoctadecylammonium bromide involves its ability to form stable complexes with biomolecules. It acts as a model compound in studying the effect of quaternary ammonium salts in polymeric membranes on the functioning of ion-selective electrodes . This interaction leads to enzyme inhibition or activation and changes in gene expression, which are critical for its biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetraoctadecylammonium bromide change over time. The compound is stable under standard conditions, but its degradation can occur under specific circumstances . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its stability and degradation over time.
Dosage Effects in Animal Models
The effects of tetraoctadecylammonium bromide vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the threshold effects and potential toxicity is crucial for its safe application in biochemical research.
Metabolic Pathways
Tetraoctadecylammonium bromide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function . These interactions can affect metabolic flux and metabolite levels, providing insights into its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, tetraoctadecylammonium bromide is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its biochemical applications.
Subcellular Localization
The subcellular localization of tetraoctadecylammonium bromide is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its localization helps in elucidating its role in cellular processes.
属性
IUPAC Name |
tetraoctadecylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H148N.BrH/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73(70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-72H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXYZRAZWWVKDS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H148BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1107.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63462-99-7 | |
| Record name | 1-Octadecanaminium, N,N,N-trioctadecyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63462-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraoctadecylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063462997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraoctadecylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[2-(2-Methoxyethoxy)ethoxy]propane](/img/structure/B1598550.png)






